Phoriospongin A

Description

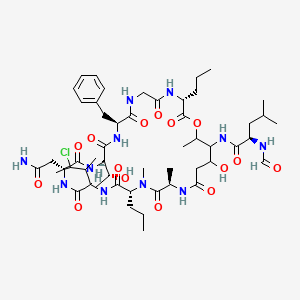

Phoriospongin A is a cyclic depsipeptide isolated from marine sponges, notably Phoriospongia sp. and Callyspongia bilamellata in Australian waters . Structurally, it contains a unique combination of amino acids and hydroxy acid residues, forming a macrocyclic ring system. This compound exhibits potent nematocidal activity, with initial studies highlighting its efficacy against parasitic nematodes, a feature attributed to its interaction with cellular membranes or specific enzymatic targets . Its discovery has spurred interest in marine-derived bioactive compounds for antiparasitic drug development.

Properties

Molecular Formula |

C52H82ClN11O15 |

|---|---|

Molecular Weight |

1136.7 g/mol |

IUPAC Name |

(2R)-N-[(3R,9S,12R,15R,21R,24R)-15-(2-amino-2-oxoethyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1R)-1-hydroxyethyl]-22,24,30-trimethyl-2,5,8,11,14,17,20,23,26-nonaoxo-3,21-dipropyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |

InChI |

InChI=1S/C52H82ClN11O15/c1-11-16-33-52(78)79-31(9)44(63-46(72)34(56-25-65)20-26(3)4)38(67)23-40(69)57-29(7)51(77)64(10)37(17-12-2)48(74)61-42(27(5)28(6)53)49(75)60-36(22-39(54)68)47(73)62-43(30(8)66)50(76)59-35(21-32-18-14-13-15-19-32)45(71)55-24-41(70)58-33/h13-15,18-19,25-31,33-38,42-44,66-67H,11-12,16-17,20-24H2,1-10H3,(H2,54,68)(H,55,71)(H,56,65)(H,57,69)(H,58,70)(H,59,76)(H,60,75)(H,61,74)(H,62,73)(H,63,72)/t27?,28?,29-,30-,31?,33-,34-,35+,36-,37-,38?,42?,43-,44?/m1/s1 |

InChI Key |

JKJFLNUKQVXKOI-HXMIZMBNSA-N |

Isomeric SMILES |

CCC[C@@H]1C(=O)OC(C(C(CC(=O)N[C@@H](C(=O)N([C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC(=O)N)C(C)C(C)Cl)CCC)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |

Canonical SMILES |

CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CC(=O)N)C(C)C(C)Cl)CCC)C)C)O)NC(=O)C(CC(C)C)NC=O)C |

Synonyms |

phoriospongin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Bioactivity Spectrum: this compound and B are specialized for nematocidal activity, unlike broader-spectrum compounds like Theopapuamide B (cytotoxic/antifungal) or Homophymine A (anti-HIV) . Celebeside A demonstrates the importance of post-translational modifications (e.g., phosphorylation) for activity, as its non-phosphorylated analogue (Celebeside C) is inactive .

Structural Nuances: Cyclic vs. Linear Architecture: this compound’s macrocyclic structure enhances stability and target selectivity compared to linear peptides like Nagahamide A . Residue Diversity: Theopapuamide B and Homophymine A incorporate non-proteinogenic amino acids (e.g., D-amino acids), which are absent in this compound .

Therapeutic Potential: this compound’s nematocidal activity positions it as a candidate for antiparasitic drug leads, whereas Homophymine A and Celebeside A are prioritized for antiviral applications .

Mechanistic Insights

Q & A

Q. What are the primary structural characteristics of Phoriospongin A, and how do they influence its bioactivity?

this compound (22R configuration) is a non-ribosomal peptide derived from marine sponges, featuring a complex cyclic structure with a chlorinated aromatic moiety and a stereospecific center at position 22 . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The chlorination site and stereochemistry are critical for its reported cytotoxicity and antimicrobial activity, as analogs like Phoriospongin B (22S) show differing bioactivity profiles .

Q. What methodological approaches are recommended for isolating this compound from marine sponges?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques:

- Fractionation : Use vacuum liquid chromatography (VLC) with silica gel and gradient elution.

- Purification : Apply reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Chiral resolution is essential due to the stereospecific center; chiral HPLC or derivatization with chiral auxiliaries may be required .

Q. How can researchers validate the purity and identity of this compound in synthetic or isolated samples?

Combine spectroscopic (NMR, HRMS) and chromatographic (HPLC-DAD) analyses. For novel analogs, X-ray crystallography or electronic circular dichroism (ECD) can confirm stereochemistry. Cross-reference data with published spectra in repositories like the Natural Products Atlas .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. To resolve this:

- Standardize assays : Use established cell lines (e.g., HCT-116 for cytotoxicity) and validate via dose-response curves.

- Stability testing : Monitor degradation under different pH/temperature conditions via LC-MS.

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .

Q. How can the stereospecific synthesis of this compound be optimized to improve yield and scalability?

Key challenges include constructing the 22R chiral center and chlorinated aromatic ring. Strategies:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions.

- Biocatalytic methods : Explore halogenase enzymes for regioselective chlorination. Track progress via intermediate characterization (NMR, HRMS) and computational modeling (DFT) to predict reaction pathways .

Q. What mechanistic studies are critical to elucidating this compound’s mode of action?

Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells.

- Proteomics : SILAC labeling to detect protein interaction targets.

- Metabolomics : LC-MS/MS to map metabolic disruptions. Validate findings with CRISPR knockouts or pharmacological inhibitors of identified pathways .

Methodological Frameworks

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound analogs?

Adopt the PICO framework :

- Population : Cancer cell lines (e.g., MCF-7, A549).

- Intervention : Synthetic analogs with modifications at position 22 or chlorination sites.

- Comparison : Wild-type this compound.

- Outcome : IC50 values, apoptosis rates. Use factorial ANOVA to assess interaction effects between structural variables .

Q. What statistical tools are appropriate for analyzing dose-response data in this compound bioassays?

Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Report EC50/IC50 with 95% confidence intervals. For heterogeneous variance, apply robust regression or bootstrapping .

Data Reproducibility and Ethics

Q. How can researchers ensure reproducibility in this compound studies?

Follow ARRIVE guidelines :

Q. What ethical considerations apply to marine natural product research on this compound?

Ensure compliance with the Nagoya Protocol for biodiversity access. For in vivo studies, obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement). Acknowledge source organisms and indigenous knowledge in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.